methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate
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Overview
Description
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid and contains a difluorohydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluorohydroxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable difluorinated reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluorohydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorohydroxyethyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the difluorohydroxyethyl group, resulting in different chemical properties.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a difluorohydroxyethyl group.
Uniqueness
Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is unique due to the presence of the difluorohydroxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3/t8-/m1/s1 |
InChI Key |
HUSZEWRGWATCRB-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](C(F)F)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)F)O |
Origin of Product |
United States |
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